Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride
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Overview
Description
Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride is a chemical compound with the molecular formula C9H16ClNO3 and a molecular weight of 221.68 g/mol This compound is known for its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride: This compound has a similar bicyclic structure but differs in the position of functional groups.
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride: Another related compound with variations in the ring system and functional groups.
Uniqueness
Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride is unique due to its specific arrangement of atoms within the bicyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-9(11)8-6-2-10-3-7(8)5-13-4-6;/h6-8,10H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOSUTJVQPKLSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CNCC1COC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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